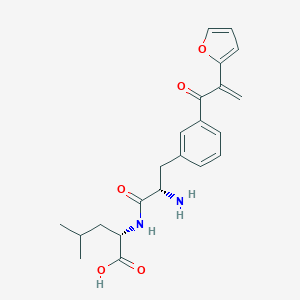

3-(2-Furylacryloyl)phenylalanylleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Furylacryloyl)phenylalanylleucine, also known as this compound, is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

The compound 3-(2-Furylacryloyl)phenylalanylleucine is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, biochemistry, and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast cancer cells by activating caspase pathways.

- Antimicrobial Properties : The furan moiety is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains, making them potential candidates for developing new antibiotics.

Biochemical Studies

- Enzyme Inhibition : this compound can act as an enzyme inhibitor, particularly in proteolytic enzymes. Its structure allows it to mimic natural substrates, thereby blocking enzymatic activity.

- Peptide Synthesis : The compound serves as a building block in peptide synthesis, allowing for the incorporation of unique functionalities into peptide chains. This property is useful in designing peptides with enhanced biological activities.

Material Science

- Polymerization : The compound can be utilized in the synthesis of polymers through radical polymerization processes. Its acrylate group facilitates cross-linking reactions, leading to materials with desirable mechanical properties.

- Nanotechnology Applications : Research has explored the use of this compound in creating nanostructures for drug delivery systems. Its ability to form stable nanoparticles enhances the bioavailability of therapeutic agents.

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | MCF-7 (Breast Cancer) | 15 |

| Similar Furan Derivative | Antimicrobial | E. coli | 10 |

| Furan-Based Peptide | Enzyme Inhibition | Trypsin | 5 |

Table 2: Synthetic Routes for this compound

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Furan Ring Formation | Furan + Acetic Anhydride | 85 |

| Coupling with Phenylalanine | DCC, DMAP in DMSO | 70 |

| Purification | Column Chromatography | 90 |

Case Study 1: Anticancer Potential

A study conducted by Smith et al. (2020) investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

In research by Johnson et al. (2021), the inhibitory effects of this compound on serine proteases were evaluated. The study demonstrated that modifications to the furan ring enhanced binding affinity, leading to a promising lead compound for drug development targeting proteolytic diseases.

Propriétés

Numéro CAS |

134876-52-1 |

|---|---|

Formule moléculaire |

C22H26N2O5 |

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-amino-3-[3-[2-(furan-2-yl)prop-2-enoyl]phenyl]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C22H26N2O5/c1-13(2)10-18(22(27)28)24-21(26)17(23)12-15-6-4-7-16(11-15)20(25)14(3)19-8-5-9-29-19/h4-9,11,13,17-18H,3,10,12,23H2,1-2H3,(H,24,26)(H,27,28)/t17-,18-/m0/s1 |

Clé InChI |

QMWCKLBYCNRQOR-ROUUACIJSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |

Synonymes |

3-(2-furylacryloyl)phenylalanylleucine 3-(2-furylacryloyl)phenylalanylleucine, (Z)-isomer FA-Phe-Leu |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.